molecular formula C14H22N4O3 B1482946 tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 2098017-54-8

tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B1482946
CAS No.: 2098017-54-8
M. Wt: 294.35 g/mol
InChI Key: OYBOCNCSLIEECI-UHFFFAOYSA-N
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Description

tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a triazole ring, and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The triazole ring can participate in substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, the compound can be used to study enzyme interactions and as a building block for designing enzyme inhibitors.

Medicine: The compound’s structure is similar to that of certain pharmacologically active molecules, making it a candidate for drug development, particularly in the design of new therapeutic agents.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzyme activity or receptor binding. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness: The presence of both a triazole ring and a formyl group in tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate makes it unique compared to other similar compounds

Properties

IUPAC Name

tert-butyl 2-[(4-formyltriazol-1-yl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)18-7-5-4-6-12(18)9-17-8-11(10-19)15-16-17/h8,10,12H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBOCNCSLIEECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
Reactant of Route 2
tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
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tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
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tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
Reactant of Route 6
tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

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